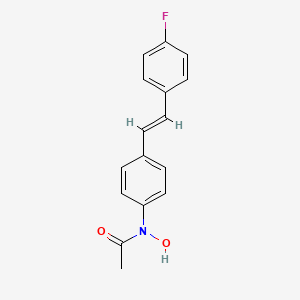
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid: is a synthetic organic compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and inhibit enzymes, making them valuable in various scientific and industrial applications. The presence of a fluorostyryl group in this compound adds unique properties, potentially enhancing its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of p-Fluorostyrene: This can be achieved through the dehydrohalogenation of p-fluorobenzyl chloride using a strong base like potassium tert-butoxide.
Formation of p-(p-Fluorostyryl)benzene: The p-fluorostyrene undergoes a Heck coupling reaction with iodobenzene in the presence of a palladium catalyst to form p-(p-fluorostyryl)benzene.
Acetohydroxamic Acid Formation: The final step involves the reaction of p-(p-fluorostyryl)benzene with acetohydroxamic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions can target the double bond in the fluorostyryl group, converting it to a single bond and forming a saturated derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology:
- Investigated for its enzyme inhibitory activity, particularly against metalloproteases and ureases.
Medicine:
- Potential applications in cancer therapy due to its ability to inhibit enzymes involved in tumor growth and metastasis.
Industry:
- Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid primarily involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to the active site of metalloproteases, preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Acetohydroxamic Acid: A simpler hydroxamic acid used as a urease inhibitor.
N-Hydroxybenzamide: Another hydroxamic acid with similar enzyme inhibitory properties.
Uniqueness:
- The presence of the fluorostyryl group in trans-N-(p-(p-Fluorostyryl)phenyl)acetohydroxamic acid enhances its reactivity and potential biological activity compared to simpler hydroxamic acids. This unique structure allows for more diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
63407-56-7 |
|---|---|
Molekularformel |
C16H14FNO2 |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
N-[4-[(E)-2-(4-fluorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14FNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
InChI-Schlüssel |
CPWHQTYKIDGOEX-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)F)O |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


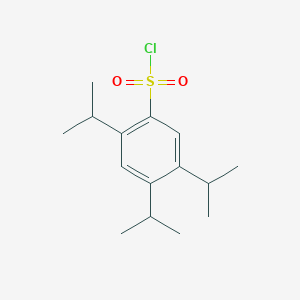
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
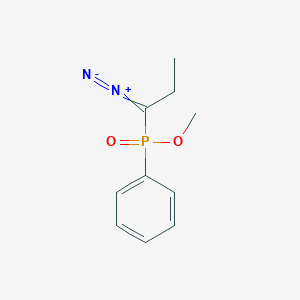
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
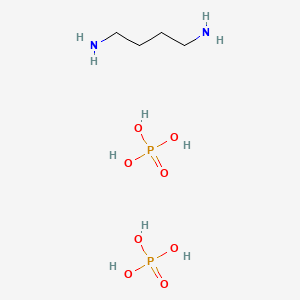
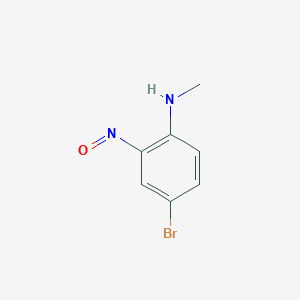
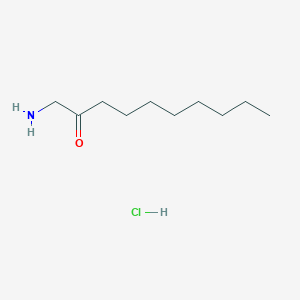
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

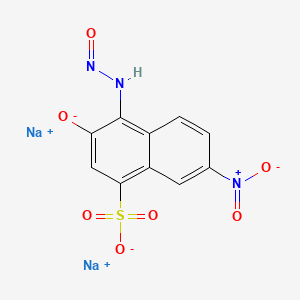
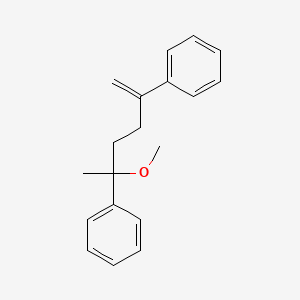

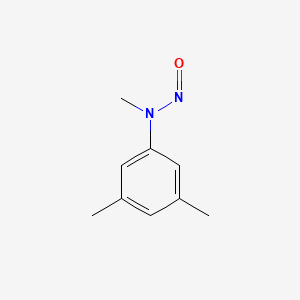
![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
